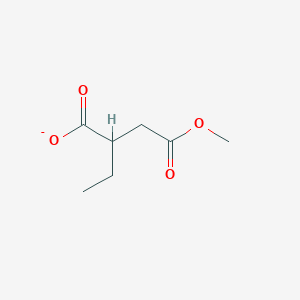

2-Ethyl-4-methoxy-4-oxobutanoate

Cat. No. B8543231

M. Wt: 159.16 g/mol

InChI Key: PWVXWINMUNAXMV-UHFFFAOYSA-M

Attention: For research use only. Not for human or veterinary use.

Patent

US04879406

Procedure details

The cleavage is advantageously carried out in the presence of molecular oxygen or of a gas which contains molecular oxygen as well as an inert gas, such as nitrogen, carbon dioxide, argon or steam. A molar ratio of formylvaleric ester to molecular oxygen of from 1:0.05 to 1:3, in particular from 1:0.2 to 1:1.5, e.g. from 1:0.5 to 1:1.25, is preferably used. This increases the catalyst life and in particular the yield of pentenoic esters. The concomitant use of molecular oxygen was not indicated, since it was known from European Patent 131,860 that methyl 5-formylvalerate is oxidized to monomethyl adipate in a yield of 96% by molecular oxygen at as low as 50° C., and it was therefore to be expected that 4- and 3-formylvaleric esters would be oxidized in a similar manner to give monomethyl 2-methylglutarate and monomethyl 3-ethylsuccinate.

[Compound]

Name

molecular oxygen

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

4- and 3-formylvaleric esters

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

molecular oxygen

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

molecular oxygen

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

formylvaleric ester

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

molecular oxygen

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

[Compound]

Name

pentenoic esters

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

[Compound]

Name

molecular oxygen

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

Identifiers

|

REACTION_CXSMILES

|

[C:1](=[O:3])=[O:2].C([CH2:6][CH2:7][CH2:8][CH2:9][C:10]([O:12]C)=[O:11])=O.[C:14]([O:23][CH3:24])(=[O:22])[CH2:15][CH2:16][CH2:17][CH2:18]C([O-])=O>>[CH3:6][CH:7]([CH2:8][CH2:9][C:10]([O-:12])=[O:11])[C:1]([O:3][CH3:14])=[O:2].[CH2:17]([CH:16]([C:1]([O-:3])=[O:2])[CH2:15][C:14]([O:23][CH3:24])=[O:22])[CH3:18]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCC(=O)[O-])(=O)OC

|

[Compound]

|

Name

|

molecular oxygen

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

[Compound]

|

Name

|

4- and 3-formylvaleric esters

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

molecular oxygen

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

molecular oxygen

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)=O

|

Step Six

[Compound]

|

Name

|

formylvaleric ester

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

[Compound]

|

Name

|

molecular oxygen

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

[Compound]

|

Name

|

pentenoic esters

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

[Compound]

|

Name

|

molecular oxygen

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Ten

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)CCCCC(=O)OC

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

This increases the catalyst life

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(C(=O)OC)CCC(=O)[O-]

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)C(CC(=O)OC)C(=O)[O-]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |